molecular formula C4H7NaO2S B3003344 Sodium cyclopropylmethanesulfinate CAS No. 1162683-66-0

Sodium cyclopropylmethanesulfinate

Cat. No.: B3003344
CAS No.: 1162683-66-0
M. Wt: 142.15
InChI Key: CMPMFPKRKZPWJW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfinate salts are generally recognized for their role as nucleophiles or intermediates in sulfur-containing compound synthesis. The cyclopropyl group in sodium cyclopropylmethanesulfinate may confer unique steric and electronic properties, influencing reactivity compared to simpler sulfinates .

Properties

IUPAC Name

sodium;cyclopropylmethanesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S.Na/c5-7(6)3-4-1-2-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPMFPKRKZPWJW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium cyclopropylmethanesulfinate can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethanesulfinic acid with sodium hydroxide. The reaction typically takes place in an aqueous medium at low temperatures to prevent decomposition of the sulfinic acid.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using high-purity reagents. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: Sodium cyclopropylmethanesulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form thiols.

    Substitution: It can participate in nucleophilic substitution reactions to form sulfonyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.

Major Products:

    Oxidation: Cyclopropylmethanesulfonic acid.

    Reduction: Cyclopropylmethanethiol.

    Substitution: Various sulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

Sodium cyclopropylmethanesulfinate serves as a valuable building block in organic chemistry. Its unique structural properties allow it to participate in several key reactions:

  • Sulfonylation Reactions : this compound can act as a sulfonylating agent, introducing sulfonyl groups into organic molecules. This is particularly useful in the synthesis of sulfonamides and other organosulfur compounds, which have important biological activities .
  • Cross-Coupling Reactions : The compound has been explored for its role in cross-coupling reactions, where it can facilitate the formation of carbon-carbon bonds. This application is crucial for synthesizing complex organic molecules, including pharmaceuticals .
  • Synthesis of Cyclic Sulfones : Recent studies indicate that this compound can be utilized in the preparation of cyclic sulfones, which are important intermediates in drug development due to their biological activity .

Pharmaceutical Applications

The pharmaceutical industry has shown increasing interest in this compound due to its potential as a precursor for biologically active compounds:

  • Development of Active Pharmaceutical Ingredients (APIs) : this compound is being investigated for its utility in synthesizing APIs. Its ability to form various derivatives makes it a candidate for developing new drugs targeting diseases such as cancer and infections .
  • Antimicrobial and Anticancer Properties : Compounds derived from this compound have exhibited antimicrobial and anticancer activities, making them suitable candidates for further research and development in therapeutic applications .

Case Studies and Research Findings

Several studies have documented the successful application of this compound in synthetic methodologies:

  • Case Study 1 : A study highlighted the use of this compound in the synthesis of novel sulfonamide derivatives with enhanced antibacterial properties. The derivatives showed significant activity against various bacterial strains, indicating the compound's potential as a lead structure for antibiotic development .
  • Case Study 2 : Research focused on the application of this compound in the synthesis of cyclic sulfones demonstrated its effectiveness in producing compounds with potential anti-inflammatory effects. The synthesized cyclic sulfones were evaluated for their biological activity, showing promising results that warrant further investigation .

Summary Table of Applications

Application AreaDescriptionKey Findings
Chemical SynthesisActs as a sulfonylating agent and participates in cross-coupling reactionsValuable building block for complex organic molecules
Pharmaceutical DevelopmentUsed to synthesize APIs and compounds with antimicrobial and anticancer propertiesPotential lead structures for drug development
Cyclic Sulfone SynthesisFacilitates the preparation of cyclic sulfones with biological activityPromising anti-inflammatory effects observed

Mechanism of Action

The mechanism of action of sodium cyclopropylmethanesulfinate involves its ability to donate sulfinyl groups in chemical reactions. This donation can lead to the formation of various sulfur-containing compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

The following analysis compares sodium cyclopropylmethanesulfinate with structurally or functionally related sulfinate/sulfonate compounds, based on available evidence.

Structural and Chemical Properties
Compound Name CAS Number Molecular Formula Key Structural Features
This compound N/A C₄H₇NaO₂S Cyclopropyl group attached to sulfinate
Sodium methanesulfinate N/A (see Ch. 1, ) CH₃SO₂Na Simple alkyl sulfinate (methyl group)
Sodium 2-methylprop-2-ene-1-sulphonate 1561-92-8 C₄H₅NaO₃S Allylic sulfonate with double bond
Sodium hydrogen sulphate monohydrate 10034-88-5 NaHSO₄·H₂O Sulfate salt (not a sulfinate)

Key Observations :

  • Reactivity : this compound’s cyclopropyl group may enhance ring-strain-driven reactivity, unlike sodium methanesulfinate’s simpler methyl group. This could make it more suitable for specialized synthetic pathways .
  • Functional Group Differences: Sulfinates (e.g., sodium methanesulfinate) are reducing agents, whereas sulfonates (e.g., sodium 2-methylprop-2-ene-1-sulphonate) are often used as surfactants or monomers .
Market and Manufacturing Trends
  • Sodium Methanesulfinate: The market is advancing via innovations in manufacturing technology, such as optimized sulfonation processes .
  • This compound : Likely produced in smaller batches due to specialized applications, contrasting with the large-scale production of simpler sulfinates.

Biological Activity

Sodium cyclopropylmethanesulfinate (SCMS) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with SCMS.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropane ring structure, which is known to enhance biological activity through various mechanisms. The sulfinic acid moiety contributes to its reactivity and potential as a pharmaceutical agent. The compound can be synthesized through various methods, including the reaction of cyclopropylmethanol with sodium sulfinate.

Antimicrobial Activity

SCMS exhibits significant antimicrobial properties. Studies have shown that compounds containing cyclopropane structures often demonstrate enhanced antibacterial, antifungal, and antiviral activities. For instance, a recent study highlighted that derivatives of cyclopropane exhibited moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans .

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
SCMSStaphylococcus aureus16 μg/mL
SCMSE. coli32 μg/mL
SCMSCandida albicans16 μg/mL

Cytotoxicity and Antitumor Activity

The cytotoxic effects of SCMS have been evaluated in various cancer cell lines. It was found that SCMS derivatives showed promising antitumor activity with IC50 values ranging from 49.79 µM to 113.70 µM across different human tumor cell lines such as RKO, PC-3, and HeLa . Notably, the most potent derivative exhibited an IC50 value of 49.79 µM against the PC-3 cell line.

The biological activity of SCMS can be attributed to several mechanisms:

  • Enzyme Inhibition : Cyclopropane derivatives are known to inhibit various enzymes, which can disrupt cellular processes in pathogens or cancer cells .
  • Electrophilic Reactions : The sulfinic acid group can participate in electrophilic reactions, potentially leading to the modification of biomolecules within cells .
  • Cell Membrane Interaction : The unique structure of SCMS may facilitate its interaction with cell membranes, enhancing its uptake and efficacy against target cells .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial activity of SCMS derivatives, compounds were tested against a range of bacterial and fungal strains. The results indicated that certain derivatives had significantly lower MIC values compared to traditional antibiotics, suggesting their potential as alternative antimicrobial agents .
  • Cytotoxicity Assessment : A comprehensive evaluation was conducted on the cytotoxic effects of SCMS on various cancer cell lines. The study demonstrated that specific derivatives not only inhibited cell growth but also induced apoptosis in sensitive cell lines, highlighting their therapeutic potential in oncology .
  • Mechanistic Insights : Research into the mechanisms underlying the biological activity of SCMS revealed that its action could be linked to oxidative stress pathways and apoptosis induction in cancer cells. This suggests that SCMS may serve as a dual-action agent targeting both microbial infections and cancer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.